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Compound of Interest

Compound Name: 1,3,5-Triiodobenzene

Cat. No.: B010644

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available *H and *3C Nuclear
Magnetic Resonance (NMR) spectroscopic data for 1,3,5-triiodobenzene. Due to the high
degree of symmetry in this molecule, its NMR spectra are deceptively simple, offering a clear
example of chemical equivalence. This document compiles and presents the available data,
outlines a general experimental protocol, and illustrates the structural relationships of the
nuclei.

Introduction

1,3,5-Triiodobenzene is a symmetrically substituted aromatic compound. Its molecular
structure dictates that all three protons are chemically equivalent, as are the three proton-
bearing carbons and the three iodine-bearing carbons. This equivalence results in a simplified
NMR spectrum, which will be detailed in this guide.

NMR Spectroscopic Data

The following tables summarize the reported quantitative NMR data for 1,3,5-triiodobenzene.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift . . .
%) Multiplicity Integration Assignment Solvent
8.02 ppm[1] Singlet (s) 3H C-H CDCls
- 13 1
Chemical Shift () Assignment Solvent
128 ppm[1] C-H CDClIs
79 ppm[1] C-l CDCls

Note: The reported chemical shift of 79 ppm for the carbon atom bonded to iodine is atypical for
an aromatic carbon and should be treated with caution. This significant upfield shift is likely
attributable to the heavy atom effect of iodine.

Experimental Protocols

While specific experimental parameters from a peer-reviewed source are not readily available,
a general protocol for obtaining *H and 3C NMR spectra for 1,3,5-triiodobenzene is provided
below.

Sample Preparation:

o Dissolve approximately 5-10 mg of 1,3,5-triiodobenzene in 0.6-0.7 mL of deuterated
chloroform (CDCIs).

o Transfer the solution to a 5 mm NMR tube.

Instrumentation:

e Astandard NMR spectrometer with a proton frequency of 300 MHz or higher.
IH NMR Acquisition Parameters (General):

e Pulse Program: Standard single-pulse sequence.
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Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).

Relaxation Delay: 1-2 seconds.

Spectral Width: Approximately 10-12 ppm, centered around 5-6 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Acquisition Parameters (General):

Pulse Program: Standard proton-decoupled single-pulse sequence.

Number of Scans: 1024 or higher (due to the low natural abundance of 13C).

Relaxation Delay: 2-5 seconds.

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

Reference: CDCIs solvent peak at 77.16 ppm.

Structural Representation and NMR Signals

The symmetry of 1,3,5-triiodobenzene is key to interpreting its NMR spectra. The following
diagram illustrates the relationship between the molecule's structure and its expected NMR
signals.

Molecular structure and corresponding NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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